Methyl 1H-benzotriazole-1-carboxylate
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Description
“Methyl 1H-benzotriazole-1-carboxylate” is a chemical compound with the empirical formula C8H7N3O2 . It is a benzotriazole derivative and is used as a reactant for the synthesis of azolecarboxylic acid derivatives . It has a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain .
Molecular Structure Analysis
The molecular weight of “Methyl 1H-benzotriazole-1-carboxylate” is 177.16 . The SMILES string representation of its structure isCOC(=O)n1nnc2ccccc12
. Chemical Reactions Analysis
“Methyl 1H-benzotriazole-1-carboxylate” is suitable for C-C bond formation reactions . It is used as a reactant for the synthesis of azolecarboxylic acid derivatives .Physical And Chemical Properties Analysis
“Methyl 1H-benzotriazole-1-carboxylate” is a solid substance . It has a melting point of 81-84 °C . Its predicted boiling point is 303.3±25.0 °C, and its predicted density is 1.39±0.1 g/cm3 . It is soluble in DCM and Ethyl Acetate .Safety And Hazards
“Methyl 1H-benzotriazole-1-carboxylate” is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Personal protective equipment/face protection should be worn, and ingestion and inhalation should be avoided .
properties
IUPAC Name |
methyl benzotriazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEZVOPJBSAAGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401431 |
Source
|
Record name | Methyl 1H-benzotriazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-benzotriazole-1-carboxylate | |
CAS RN |
86298-22-8 |
Source
|
Record name | Methyl 1H-benzotriazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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